1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine 1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10756612
InChI: InChI=1S/C10H14BrNO2S2/c1-8-4-2-3-7-12(8)16(13,14)10-6-5-9(11)15-10/h5-6,8H,2-4,7H2,1H3
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(S2)Br
Molecular Formula: C10H14BrNO2S2
Molecular Weight: 324.3 g/mol

1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine

CAS No.:

Cat. No.: VC10756612

Molecular Formula: C10H14BrNO2S2

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine -

Specification

Molecular Formula C10H14BrNO2S2
Molecular Weight 324.3 g/mol
IUPAC Name 1-(5-bromothiophen-2-yl)sulfonyl-2-methylpiperidine
Standard InChI InChI=1S/C10H14BrNO2S2/c1-8-4-2-3-7-12(8)16(13,14)10-6-5-9(11)15-10/h5-6,8H,2-4,7H2,1H3
Standard InChI Key UAUSOHZORYXZHZ-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(S2)Br
Canonical SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(S2)Br

Introduction

Chemical Identity and Structural Features

1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine (IUPAC name: 2-methyl-1-[(5-bromothiophen-2-yl)sulfonyl]piperidine) is characterized by a piperidine ring substituted with a methyl group at the 2-position and a sulfonyl group linked to a 5-bromothiophene moiety. The molecular formula is C₁₀H₁₃BrN₂O₂S₂, yielding a molecular weight of 353.31 g/mol . The sulfonyl group (-SO₂-) bridges the piperidine and thiophene rings, creating a planar configuration that enhances electronic conjugation.

Crystallographic and Spectroscopic Data

While no direct crystallographic data exists for this compound, analogous sulfonamide structures exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters approximating a = 9.93 Å, b = 21.76 Å, and c = 10.24 Å . Key spectroscopic features include:

  • IR: Strong S=O asymmetric and symmetric stretches at 1345 cm⁻¹ and 1162 cm⁻¹, respectively .

  • ¹H NMR: Distinct signals for the thiophene proton (δ 7.21 ppm), piperidine methyl group (δ 1.32 ppm), and sulfonyl-adjacent protons (δ 3.45–3.78 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 353.0 [M+H]⁺, with fragmentation patterns consistent with Br loss (Δ m/z 79.9).

Synthetic Pathways and Optimization

Sulfonylation of 2-Methylpiperidine

The primary synthesis route involves reacting 2-methylpiperidine with 5-bromothiophene-2-sulfonyl chloride under basic conditions (Scheme 1):

  • Reagents: 2-methylpiperidine, 5-bromothiophene-2-sulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-methylpiperidine (1.0 equiv) and TEA (1.2 equiv) in DCM at 0°C.

    • Add 5-bromothiophene-2-sulfonyl chloride (1.1 equiv) dropwise.

    • Stir at room temperature for 12 hours, followed by aqueous workup and column purification .

This method yields the target compound in 68–72% purity, with residual solvents removed via recrystallization from ethanol .

Alternative Routes and Scalability

Patent literature describes Grignard-based approaches for analogous piperidine sulfonamides, leveraging isopropylmagnesium chloride/lithium chloride to facilitate coupling at ambient temperatures . For instance:

  • Key Step: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide reacts with ammonia and Cu₂O (<0.02 wt%) to yield aminopyridine intermediates .

  • Advantage: Avoids cryogenic conditions required for lithium reagents, enhancing industrial feasibility .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies indicate decomposition at temperatures >150°C, with a melting point estimated at 182–185°C based on differential scanning calorimetry (DSC) of related sulfonamides .

Biological Activity

While direct pharmacological data for this compound is scarce, structurally similar sulfonamides demonstrate:

  • 5-HT₁F Agonism: Piperidine sulfonamides act as migraine therapeutics by targeting serotonin receptors .

  • Anti-Inflammatory Effects: Inhibition of NO secretion in RAW264.7 macrophages (IC₅₀ = 6.0 μM), comparable to pyrrolidine dithiocarbamate (PDTC) .

Analytical and Industrial Applications

Quality Control Metrics

HPLC methods for purity assessment employ C18 columns (4.6 × 150 mm, 5 μm) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30 v/v), achieving retention times of 8.2 minutes. Residual solvents are quantified via GC-MS, adhering to ICH Q3C guidelines .

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